

Comparative Guide: IR Spectroscopy Interpretation for 2-(2-Chlorophenyl)-1-methylpiperazine

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Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | 2-(2-Chlorophenyl)-1-methylpiperazine |
| CAS No.: | 1018645-91-4 |
| Cat. No.: | B1457488 |

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Executive Summary

This technical guide provides a rigorous framework for the infrared (IR) spectroscopic characterization of **2-(2-Chlorophenyl)-1-methylpiperazine**. Designed for analytical scientists and medicinal chemists, this document moves beyond basic peak assignment to focus on structural validation and isomer differentiation.

The core challenge in characterizing this scaffold lies in distinguishing it from its positional isomers (e.g., N-aryl variants like 1-(2-chlorophenyl)-4-methylpiperazine) and confirming the specific ortho-chloro substitution pattern. This guide compares the target molecule against critical structural alternatives, establishing a self-validating interpretation protocol.

Part 1: Structural Analysis & Theoretical Predictions[1][2][3]

Before interpreting the spectrum, we must deconstruct the molecule into its vibrationally active domains. The structure consists of a piperazine ring substituted at Carbon-2 (C2) with an ortho-chlorophenyl group and at Nitrogen-1 (N1) with a methyl group.

Functional Group Decomposition

| Domain | Structural Feature | Expected IR Signature (Theoretical) | Diagnostic Value |
|----------|--------------------------------------|---|--|
| Amine | Secondary Amine (N4-H) | 3300–3500 cm ⁻¹ (N-H Stretch) | High: Distinguishes from N,N'-disubstituted isomers (e.g., 1-aryl-4-methylpiperazine). |
| Alkyl | N-Methyl Group (N1-CH ₃) | 2700–2850 cm ⁻¹ (C-H Stretch) | Medium: Look for "Bohlmann bands" indicative of lone-pair interactions. |
| Aromatic | Ortho-Chlorophenyl | 735–770 cm ⁻¹ (C-H Out-of-Plane) | Critical: Differentiates ortho from meta (~690/780) and para (~810). |
| Halogen | Aryl C-Cl Bond | 1000–1100 cm ⁻¹ (In-plane bend) | Low: Often obscured by fingerprint region; less reliable than OOP bends. |

Part 2: Experimental Protocol (ATR vs. Transmission)

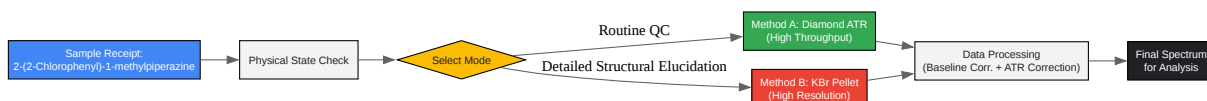
To ensure data integrity, the choice of sampling technique is paramount. Modern drug development favors Attenuated Total Reflectance (ATR), but transmission (KBr) remains the "gold standard" for resolution.

Comparative Methodology

| Feature | Method A: Diamond ATR (Recommended) | Method B: KBr Pellet (Alternative) |
|----------------|---|--|
| Sample State | Neat solid/oil. No preparation required. | 1-2 mg sample dispersed in 200 mg KBr. |
| Path Length | Fixed (~2 μm). Excellent reproducibility. | Variable. Harder to quantify. |
| Spectral Range | Cutoff usually $<400\text{ cm}^{-1}$ (Diamond absorbs). | Transparent down to 400 cm^{-1} . |
| Suitability | Best for Routine QC. Fast, non-destructive. | Best for Trace Impurities. Higher signal-to-noise. |

Workflow Diagram

The following Graphviz diagram outlines the decision logic for sample preparation and acquisition.



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Figure 1: Decision workflow for IR acquisition, prioritizing ATR for routine analysis while reserving KBr for complex structural confirmation.

Part 3: Comparative Analysis & Interpretation

This section compares the target molecule's IR profile against its most likely structural alternatives. This "differential diagnosis" approach is superior to simple peak listing.

Comparison 1: Target vs. Regioisomers (Ortho vs. Meta vs. Para)

The position of the chlorine atom on the phenyl ring is the primary quality attribute. The Region of Interest (ROI) is 600–900 cm^{-1} (Fingerprint Region).

| Isomer | Key Band: C-H Out-of-Plane (OOP) Bending | Interpretation Logic |
|-------------------|--|---------------------------------------|
| Target (Ortho-Cl) | Single strong band $\sim 750 \pm 10 \text{ cm}^{-1}$ | Characteristic of 1,2-disubstitution. |
| Meta-Cl Analog | Two bands: $\sim 690 \text{ cm}^{-1}$ and $\sim 780 \text{ cm}^{-1}$ | Characteristic of 1,3-disubstitution. |
| Para-Cl Analog | Single strong band $\sim 810\text{--}840 \text{ cm}^{-1}$ | Characteristic of 1,4-disubstitution. |

Scientific Insight: The ortho-chloro substituent creates steric hindrance that may slightly shift the ring breathing modes ($\sim 1580 \text{ cm}^{-1}$) to lower frequencies compared to the para isomer.

Comparison 2: C-Aryl vs. N-Aryl Substitution

A common synthetic error or confusion arises between 2-(2-chlorophenyl)piperazine (C-substituted) and 1-(2-chlorophenyl)piperazine (N-substituted).

- Target (C-Substituted): Contains a secondary amine (N4-H).
 - Observation: Sharp/Medium band at 3300–3400 cm^{-1} (N-H stretch).
- Alternative (N-Substituted): If the molecule were 1-(2-chlorophenyl)-4-methylpiperazine, it would be a tertiary amine (no N-H).
 - Observation: Absence of bands in the 3300–3500 cm^{-1} region (excluding overtone/water moisture).

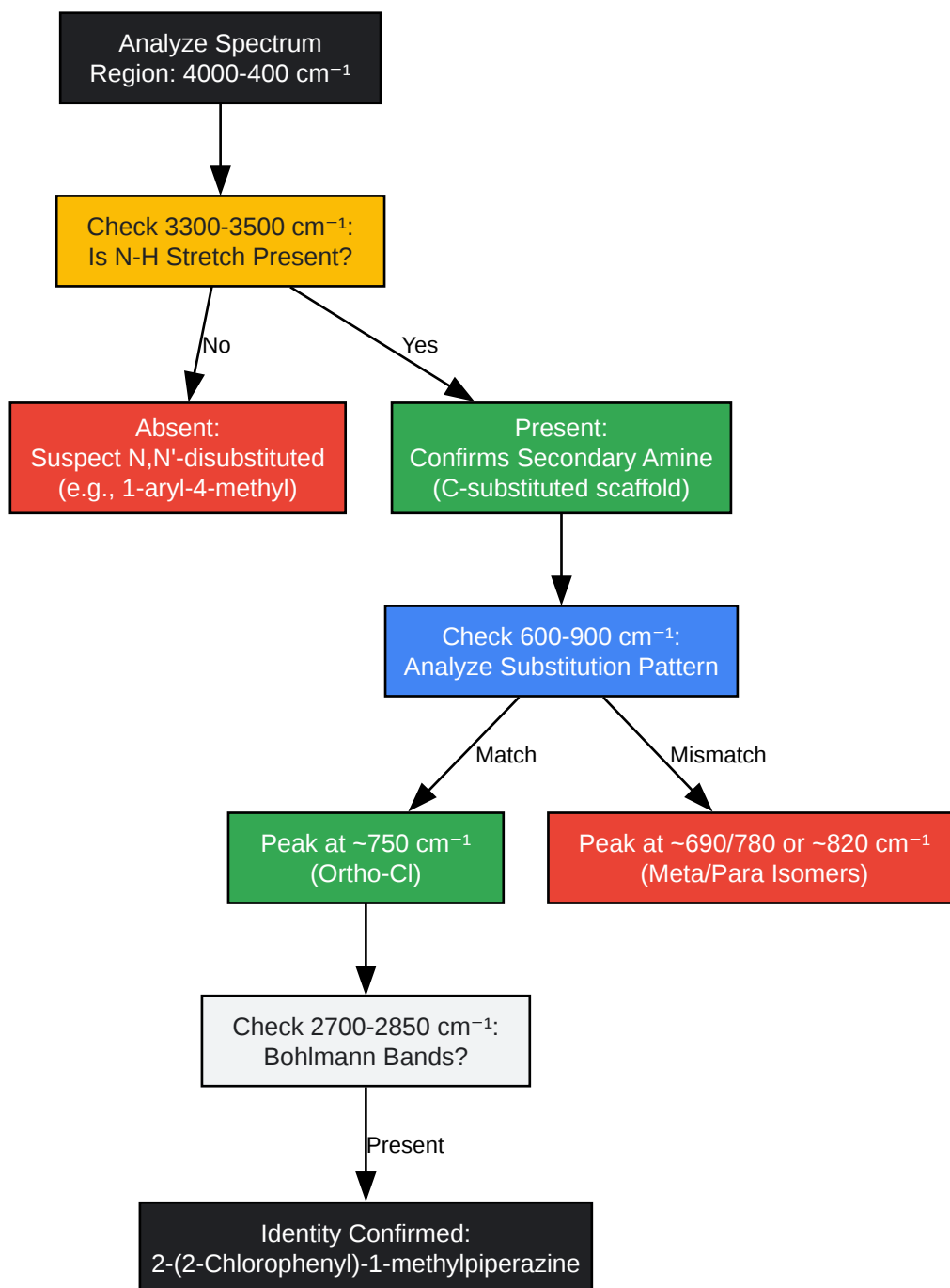
Detailed Spectral Assignment Table

The following table synthesizes data for the target molecule, assuming a free base form.

| Frequency (cm ⁻¹) | Vibrational Mode | Structural Assignment | Notes |
|-------------------------------|---|-------------------------------|--|
| 3320–3350 | $\nu(\text{N-H})$ | Secondary Amine (N4) | Broadens significantly if HCl salt (ammonium band ~2400-3000). |
| 3050–3070 | $\nu(\text{C-H})$ arom | Phenyl Ring | Weak intensity, typical of aromatics. |
| 2940–2970 | $\nu(\text{C-H})$ asym | Piperazine Ring | - |
| 2780–2820 | $\nu(\text{C-H})$ | N-Methyl (N-CH ₃) | Bohlmann Bands: Diagnostic for N-methylpiperazines; indicates anti-periplanar lone pair. |
| 1590, 1480 | $\nu(\text{C=C})$ | Aromatic Ring | "Ring breathing" modes; intensity varies with Cl-substitution. |
| 1440–1460 | $\delta(\text{CH}_2) / \delta(\text{CH}_3)$ | Scissoring | Overlap of methyl and ring methylene deformations. |
| 1120–1150 | $\nu(\text{C-N})$ | C-N Stretch | Strong band, typical for piperazines. |
| 1030–1050 | $\nu(\text{Ar-Cl})$ | Aryl-Chloride | In-plane deformation (often coupled). |
| 750 | $\gamma(\text{C-H})$ oop | Ortho-Substituted Ring | Primary confirmation peak. |

Part 4: Interpretation Logic Tree

Use this logic flow to validate the identity of **2-(2-Chlorophenyl)-1-methylpiperazine** from an unknown spectrum.



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Figure 2: Step-by-step logic gate for confirming the molecular identity and ruling out isomers.

References

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